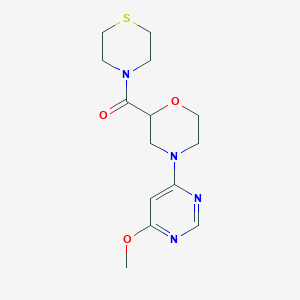![molecular formula C14H15BrN4OS B12264316 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12264316.png)
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound with the molecular formula C16H14BrN5O. This compound is notable for its unique structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a pyrimidine core. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps:
Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.
Coupling Reactions: The bromopyridine and pyrrolidine intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core through condensation reactions involving appropriate precursors like amidines or guanidines.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine or other derivatives.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN_3) or potassium thiolate (KSR) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Kinase Inhibition: The compound’s structure is similar to known kinase inhibitors, making it a candidate for studies on kinase inhibition and potential therapeutic applications in diseases like cancer.
Drug Discovery: Its unique scaffold is valuable in drug discovery programs, where it can be modified to explore new therapeutic agents.
Medicinal Chemistry: Researchers can investigate how changes to the bromopyridine and pyrrolidin-1-yl moieties affect biological activity, aiding in the design of new drugs.
Mechanism of Action
The exact mechanism of action for 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This binding can inhibit the kinase’s activity, disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A known kinase inhibitor used in breast cancer treatment.
Ribociclib: Another kinase inhibitor with a similar pyrimidine core.
Abemaciclib: Shares structural similarities and is used in cancer therapy.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to its combination of a bromopyridine moiety and a pyrrolidine ring, which are not commonly found together in other kinase inhibitors. This unique structure may offer distinct binding properties and biological activities, making it a valuable compound for further research.
Properties
Molecular Formula |
C14H15BrN4OS |
|---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C14H15BrN4OS/c1-21-14-17-6-3-13(18-14)19-7-4-10(9-19)20-12-2-5-16-8-11(12)15/h2-3,5-6,8,10H,4,7,9H2,1H3 |
InChI Key |
FGWJRJBZOZVWCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264241.png)
![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile](/img/structure/B12264244.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole](/img/structure/B12264249.png)
![1-(4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}piperidin-1-yl)ethan-1-one](/img/structure/B12264253.png)

![1-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12264265.png)
![3-cyclopentyl-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12264268.png)
![5-methyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264272.png)
![4-(4-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264273.png)

![4,7-Dimethoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12264291.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide](/img/structure/B12264297.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12264306.png)
![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12264311.png)
